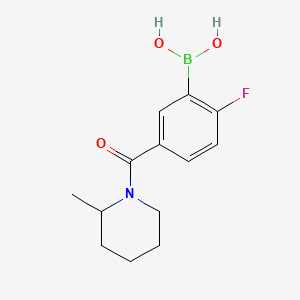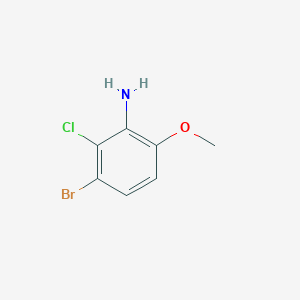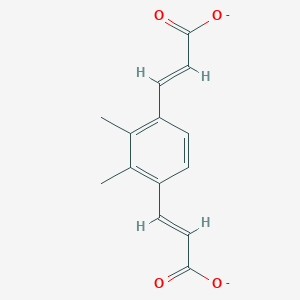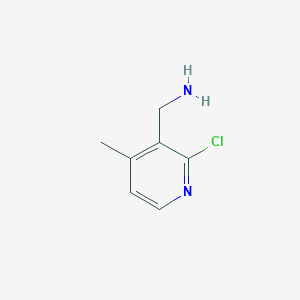
3-Hydroxy-2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)propanoic acid is an organic compound with a complex structure that includes multiple hydroxyl groups and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of glycidol with ethanolamine under controlled conditions to introduce the hydroxyethyl and hydroxymethyl groups. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Applications De Recherche Scientifique
3-Hydroxy-2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-Hydroxy-2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)propanoic acid exerts its effects involves interactions with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways and processes. The specific pathways involved depend on the context of its use, such as in drug development or metabolic studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-(hydroxymethyl)propane-1,3-diol: Similar structure but lacks the hydroxyethyl group.
3-Hydroxy-2-(methylamino)-2-(hydroxymethyl)propanoic acid: Similar but with a methyl group instead of a hydroxyethyl group.
Uniqueness
The presence of both hydroxyethyl and hydroxymethyl groups in 3-Hydroxy-2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)propanoic acid makes it unique, providing it with distinct chemical properties and reactivity compared to similar compounds. This uniqueness allows for specific applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C6H13NO5 |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
3-hydroxy-2-(2-hydroxyethylamino)-2-(hydroxymethyl)propanoic acid |
InChI |
InChI=1S/C6H13NO5/c8-2-1-7-6(3-9,4-10)5(11)12/h7-10H,1-4H2,(H,11,12) |
Clé InChI |
DMBDLEGJORVDKO-UHFFFAOYSA-N |
SMILES canonique |
C(CO)NC(CO)(CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


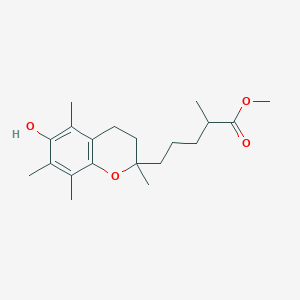


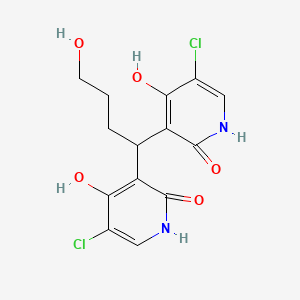
![1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B12853074.png)

